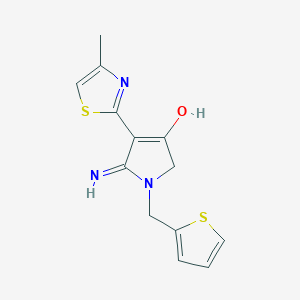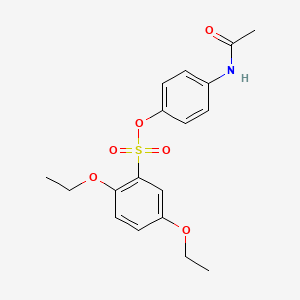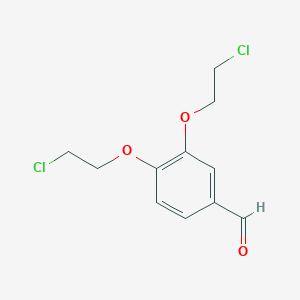![molecular formula C19H20N2O3 B12193538 3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione](/img/structure/B12193538.png)
3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 3,4-dimethylphenyl group and a 4-methoxyphenyl group attached to an azolidine-2,5-dione core.
Preparation Methods
The synthesis of 3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the final azolidine-2,5-dione structure. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
3-[(3,4-Dimethylphenyl)amino]-1-(4-methoxyphenyl)azolidine-2,5-dione can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-1-phenylazolidine-2,5-dione: This compound lacks the 3,4-dimethylphenyl group, which may result in different biological activities and chemical reactivity.
3-(3,4-Dimethylphenyl)-1-phenylazolidine-2,5-dione: This compound lacks the 4-methoxyphenyl group, which can also affect its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-5-14(10-13(12)2)20-17-11-18(22)21(19(17)23)15-6-8-16(24-3)9-7-15/h4-10,17,20H,11H2,1-3H3 |
InChI Key |
OBIXHRAEUUTZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12193456.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide](/img/structure/B12193478.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12193479.png)
![ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12193481.png)
![7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12193482.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12193483.png)


![7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12193487.png)

![Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12193494.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12193503.png)
